molecular formula C11H6ClN3O2S B2716524 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile CAS No. 866156-03-8

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile

Cat. No.: B2716524
CAS No.: 866156-03-8
M. Wt: 279.7
InChI Key: PBLGYAMVEJLGCZ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anticancer properties .

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in cell cycle regulation and apoptosis. For example, it may target tubulin, a protein essential for microtubule formation, thereby disrupting cell division and leading to cell death . The compound’s ability to induce apoptosis is also linked to its effects on mitochondrial pathways and the activation of caspases .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-10-9(4-13)18-11(15-10)14-6-1-2-7-8(3-6)17-5-16-7/h1-3H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGYAMVEJLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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